![molecular formula C14H7F6NO B3038718 5-[3,5-Bis(trifluoromethyl)phenyl]-3-pyridinecarbaldehyde CAS No. 887973-75-3](/img/structure/B3038718.png)
5-[3,5-Bis(trifluoromethyl)phenyl]-3-pyridinecarbaldehyde
Overview
Description
5-[3,5-Bis(trifluoromethyl)phenyl]-3-pyridinecarbaldehyde is a chemical compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a pyridinecarbaldehyde moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,5-bis(trifluoromethyl)phenylacetonitrile , have been associated with the respiratory system .
Mode of Action
A compound with a similar structure, ((s)-3-(3,5-bis(trifluoromethyl)phenyl)-1-(2 -(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-1,1 -binaphthalen -2-yl)-1-isopropylurea, is known to act as a hydrogen bonding phase-transfer catalyst capable of activating csf for the asymmetric nucleophilic fluorination of sulfoniums .
Biochemical Pathways
Compounds with similar structures have been involved in the synthesis of various chemical structures .
Result of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3,5-Bis(trifluoromethyl)phenyl]-3-pyridinecarbaldehyde typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with pyridine derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[3,5-Bis(trifluoromethyl)phenyl]-3-pyridinecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more of the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 5-[3,5-Bis(trifluoromethyl)phenyl]-3-pyridinecarboxylic acid.
Reduction: 5-[3,5-Bis(trifluoromethyl)phenyl]-3-pyridinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[3,5-Bis(trifluoromethyl)phenyl]-3-pyridinecarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)benzaldehyde: Lacks the pyridine moiety but shares the trifluoromethyl-substituted phenyl ring.
5,5′-Bis(trifluoromethyl)-2,2′-bipyridine: Contains two pyridine rings with trifluoromethyl groups, used in coordination chemistry.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of an aldehyde, used in polymer chemistry.
Uniqueness
5-[3,5-Bis(trifluoromethyl)phenyl]-3-pyridinecarbaldehyde is unique due to the combination of its trifluoromethyl-substituted phenyl ring and the pyridinecarbaldehyde moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-[3,5-bis(trifluoromethyl)phenyl]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6NO/c15-13(16,17)11-2-9(3-12(4-11)14(18,19)20)10-1-8(7-22)5-21-6-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWFTFSZMSBSGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=CN=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


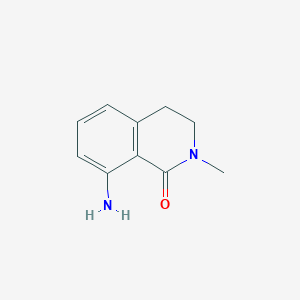
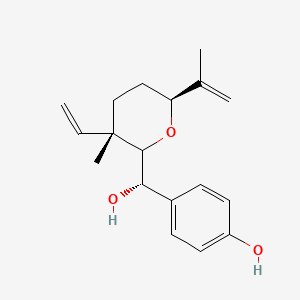
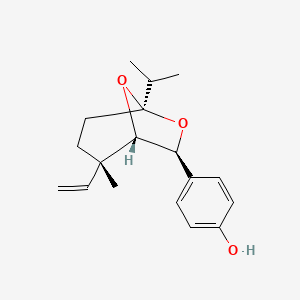
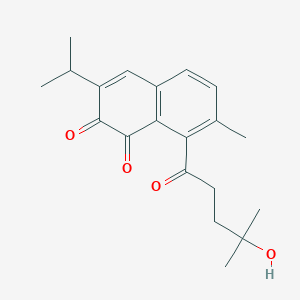
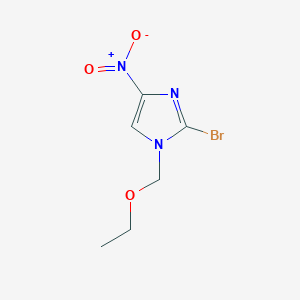
![5,7-dimethyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3038646.png)
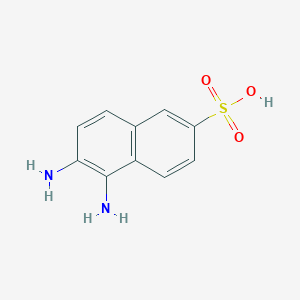
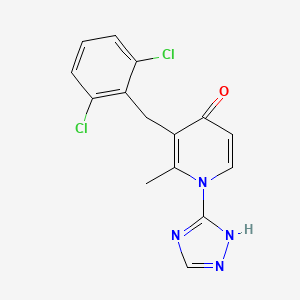
![6-Chloro-3-{[4-(2-methoxyphenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B3038649.png)
![[1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][3-(4-methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B3038650.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane](/img/structure/B3038651.png)

![1-[1,1'-Biphenyl]-4-yl-3-(3-fluoro-4-methylanilino)-1-propanone](/img/structure/B3038656.png)
![1-[1,1'-Biphenyl]-4-yl-3-(4-cyclohexylanilino)-1-propanone](/img/structure/B3038657.png)
